molecular formula C12H15N5O B13114430 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide

Cat. No.: B13114430
M. Wt: 245.28 g/mol
InChI Key: ZSAYJPIWWZJLFZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 1-ethyl-3,5-dimethylpyrazole moiety.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H15N5O/c1-4-17-9(3)11(8(2)16-17)15-12(18)10-7-13-5-6-14-10/h5-7H,4H2,1-3H3,(H,15,18)

InChI Key

ZSAYJPIWWZJLFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=NC=CN=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Stability/Solubility Notes
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide (Target) C12H15N5O* 245.28* Pyrazine carboxamide; ethyl/methyl pyrazole Likely moderate stability
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline C15H18F2N4 292.33 Aniline substituent; difluorophenyl group Higher lipophilicity due to fluorine
BTZ1 (Degradation product of related carboxamide) C20H24N4O3 368.43 Hydroxy-3-methylbutylamino; phenyl group 5% degradation after 1 month
3-[7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C14H15N7O2 313.32 Triazolopyrimidine; propanoic acid tail Enhanced solubility (acidic group)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O 374.40 Extended pyrazolo-pyridine system; phenyl group High molecular weight; likely rigid
Key Observations:
  • Stability : The target compound’s stability may be comparable to BTZ1, a pyrazine-carboxamide derivative that degrades by 6% over one month under air exposure . The ethyl/methyl pyrazole group in the target may enhance steric protection against hydrolysis compared to BTZ1’s hydroxybutyl substituent.
  • Solubility: Analogs with ionizable groups (e.g., propanoic acid in triazolopyrimidine derivatives) exhibit improved aqueous solubility, whereas the target compound’s neutral pyrazine-carboxamide may require formulation optimization .
  • Lipophilicity : Fluorinated analogs (e.g., difluoroaniline derivative) show increased lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Activity

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 942852-84-8

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and autophagy modulation. It has been observed to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism.

Key Findings:

  • Antiproliferative Activity : Studies indicate that compounds related to this structure exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. The inhibition of mTORC1 leads to reduced cell proliferation and increased autophagic activity under nutrient-deprived conditions .
  • Autophagy Modulation : The compound enhances basal autophagy while impairing autophagic flux during nutrient refeeding, suggesting a dual role in promoting cell survival under stress while also potentially inducing apoptosis in cancer cells .

Table 1: Biological Activities of this compound

Activity TypeCell Line/ModelConcentration (µM)Effect Observed
AntiproliferativeMIA PaCa-2 (PDAC)10Reduced mTORC1 activity
Autophagy InductionHEK2935Increased LC3-II accumulation
CytotoxicityA549 (Lung Cancer)20Induced apoptosis

Case Studies

A notable study explored the effects of related pyrazole derivatives on mTORC1 signaling pathways. The results showed that specific derivatives could selectively target cancer cells under metabolic stress while sparing normal cells, highlighting their therapeutic potential as selective anticancer agents .

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